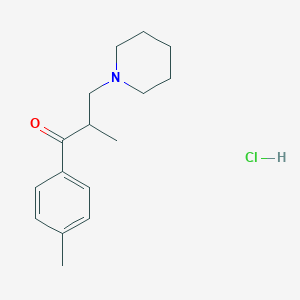

Tolperisone Hydrochloride

描述

Tolperisone hydrochloride is a centrally acting skeletal muscle relaxant primarily used to treat increased muscle tone associated with neurological disorders such as multiple sclerosis, myelopathy, and spastic paralysis. It works by inhibiting the transmission of nerve impulses in the spinal cord and brain, which helps to reduce muscle stiffness and spasms. Tolperisone has been in clinical use since the 1960s and is available in various forms, including oral tablets and injectable solutions. The drug is generally well-tolerated, with side effects being rare and typically mild, such as dizziness, headache, and gastrointestinal disturbances.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVYROEHQQAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045868 | |

| Record name | Tolperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-61-9, 70312-00-4 | |

| Record name | Tolperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolperisone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolperisone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolperisone Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades to treat muscle spasticity and related pain.[1] A key distinguishing feature of tolperisone is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[2] This is attributed to its unique mechanism of action, which primarily involves the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the molecular interactions between tolperisone and VGSCs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways to support further research and drug development.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Tolperisone exerts its therapeutic effects through the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons and muscle cells.[1][2][3] By inhibiting the influx of sodium ions, tolperisone stabilizes neuronal membranes and reduces neuronal hyperexcitability, which is a hallmark of spasticity and neuropathic pain.[2][3]

Signaling Pathway of Tolperisone's Action

The primary mechanism of tolperisone involves direct interaction with voltage-gated sodium channels, leading to a cascade of downstream effects that ultimately result in muscle relaxation and analgesia.

References

In-Depth Technical Guide: Molecular Targets of Tolperisone Hydrochloride in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a favorable safety profile, notably its low incidence of sedation.[1] Its therapeutic effects in treating spasticity and muscle hypertonia are attributed to a multi-target mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the molecular targets of tolperisone, focusing on its interactions with voltage-gated ion channels. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Molecular Targets

The primary molecular targets of tolperisone in the CNS are voltage-gated sodium (NaV) and calcium (CaV) channels.[2][3] By blocking these channels, tolperisone modulates neuronal excitability and inhibits the release of neurotransmitters, leading to its muscle relaxant effects.

Voltage-Gated Sodium Channels (NaV)

Tolperisone exhibits a state-dependent blockade of voltage-gated sodium channels, showing a preference for the inactivated state.[3] This action reduces neuronal hyperexcitability and the propagation of action potentials.

Data Presentation: Inhibition of Voltage-Gated Sodium Channel Isoforms by Tolperisone

| Channel Isoform | IC50 (µM) | Reference |

| NaV1.2 | 213 | Hofer et al., 2006[4] |

| NaV1.3 | 802 | Hofer et al., 2006[5] |

| NaV1.4 | 168 | Hofer et al., 2006[4] |

| NaV1.5 | 239 | Hofer et al., 2006[4] |

| NaV1.6 | 134 | Hofer et al., 2006[4] |

| NaV1.7 | 104 | Hofer et al., 2006[4] |

| NaV1.8 | 49 | Hofer et al., 2006[3] |

Voltage-Gated Calcium Channels (CaV)

Tolperisone and its analogs also inhibit voltage-gated calcium channels, which plays a crucial role in its mechanism of action by presynaptically inhibiting neurotransmitter release from primary afferent endings.[5][6]

Data Presentation: Inhibition of Voltage-Gated Calcium Channels by Tolperisone and its Analogs

| Compound | IC50 (mM) | Channel State Preference | Organism/Preparation | Reference |

| Tolperisone | 1.089 | Inactivated > Resting > Open | Snail (Achatina fulica) Neurons | Novales-Li et al., 1989[7] |

| Eperisone (B1215868) | 0.348 | Inactivated > Resting > Open | Snail (Achatina fulica) Neurons | Novales-Li et al., 1989[7] |

| Isoperisone | 0.226 | Inactivated > Resting > Open | Snail (Achatina fulica) Neurons | Novales-Li et al., 1989[7] |

Note: Data on specific mammalian CaV subtypes are limited in the reviewed literature.

Signaling Pathway

The mechanism of action of tolperisone involves the direct blockade of voltage-gated sodium and calcium channels on presynaptic neurons. This leads to a reduction in sodium and calcium influx, which in turn inhibits the release of excitatory neurotransmitters such as glutamate. The ultimate effect is a decrease in the excitability of postsynaptic motor neurons and a reduction in muscle tone.

References

- 1. researchgate.net [researchgate.net]

- 2. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3644-61-9 | Benchchem [benchchem.com]

- 4. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 7. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Tolperisone Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant utilized in the therapeutic management of spasticity and muscle spasms.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tolperisone hydrochloride in vivo, with a focus on its metabolic pathways, the enzymes involved, and the analytical methodologies used for its quantification.

Pharmacokinetics of this compound

Tolperisone is characterized by rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically reached within 0.5 to 1.5 hours.[2][3] However, it exhibits low oral bioavailability, estimated to be around 20%, which is attributed to a significant first-pass metabolism in the liver.[2][3] The presence of a high-fat meal has been shown to increase the bioavailability of orally administered tolperisone by approximately 100% and the peak plasma concentration by about 45%.[2] The elimination half-life of tolperisone is relatively short, ranging from 1.5 to 2.5 hours.[3][4]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound exhibit considerable interindividual variability, which has been partly attributed to genetic polymorphisms of metabolizing enzymes.[1] The following table summarizes key pharmacokinetic parameters reported in healthy human volunteers after oral administration.

| Parameter | Value | Study Population/Dosage | Reference |

| Tmax (h) | 0.90 ± 0.31 | 15 healthy male Korean volunteers | [3] |

| 0.5 - 1.5 | General population | [2] | |

| Cmax (ng/mL) | 64.2 - 784.9 | 15 healthy male Korean volunteers | [3] |

| AUC0-∞ (ng·h/mL) | 125.9 - 1,241.3 | 15 healthy male Korean volunteers | [3] |

| Half-life (t½) (h) | 1.00 ± 0.28 | 15 healthy male Korean volunteers | [3] |

| 1.5 - 2.5 | General population | [3][4] | |

| Bioavailability (%) | ~20 | General population | [2] |

Metabolic Pathways of this compound

Tolperisone undergoes extensive metabolism, primarily in the liver. The main metabolic pathway is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone.[1][5] This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[1][5] Other cytochrome P450 isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, also contribute to a lesser extent to its metabolism.[5] In addition to P450-dependent pathways, tolperisone also undergoes P450-independent microsomal biotransformation, with evidence suggesting the involvement of a microsomal reductase in carbonyl reduction.[5]

Genetic polymorphisms in CYP2D6 and CYP2C19 have been shown to significantly impact the pharmacokinetics of tolperisone, leading to wide interindividual variations in plasma concentrations.

Key Metabolites

Several metabolites of tolperisone have been identified, primarily through liquid chromatography-mass spectrometry (LC-MS). The major metabolites are formed through hydroxylation and carbonyl reduction.

-

M1 (m/z 261): Hydroxymethyl-tolperisone, the main metabolite formed by methyl-hydroxylation.[5]

-

Carbonyl-reduced parent compound (m/z 247): Formed through the reduction of the carbonyl group of tolperisone.[5]

-

Carbonyl-reduced M1 (m/z 263): The carbonyl-reduced form of the primary metabolite, M1.[5]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes (HLM).

1. Incubation Mixture Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and this compound at the desired final concentration.

-

Pre-incubate the mixture at 37°C for a few minutes.

2. Initiation of Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction mixture at 37°C with gentle shaking.

3. Sample Collection and Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.

4. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase used for LC-MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Workflow for In Vitro Metabolism Study

Caption: Experimental workflow for an in vitro metabolism study.

Bioanalytical Method for Tolperisone in Human Plasma by RP-HPLC

A common method for the quantification of tolperisone in human plasma is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Sample Preparation (Protein Precipitation):

-

To a known volume of human plasma, add a precipitating agent such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The pH is often adjusted to be acidic.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

-

Detection: UV detection is commonly performed at a wavelength where tolperisone shows significant absorbance, such as 262 nm.

3. Quantification:

-

An internal standard is often used to improve the accuracy and precision of the method.

-

A calibration curve is constructed by analyzing standard solutions of tolperisone at different concentrations.

-

The concentration of tolperisone in the plasma samples is determined by comparing the peak area of tolperisone to that of the internal standard and interpolating from the calibration curve.

Bioanalytical Method Validation Workflow

Caption: Workflow for bioanalytical method validation.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolic pathways of this compound. The drug is characterized by rapid absorption, low bioavailability due to extensive first-pass metabolism, and a short half-life. Metabolism is primarily driven by CYP2D6-mediated hydroxylation, with contributions from other CYPs and P450-independent pathways. The significant interindividual variability in its pharmacokinetics is largely explained by genetic polymorphisms of these metabolizing enzymes. The detailed experimental protocols and workflows provided herein offer a practical guide for researchers involved in the study of tolperisone and other xenobiotics. A thorough understanding of these ADME properties is crucial for the rational design of clinical studies and the optimization of therapeutic regimens involving this compound.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Tolperisone Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and chemical characterization of the enantiomers of Tolperisone (B1682978) hydrochloride. Tolperisone, a centrally acting muscle relaxant, possesses a single chiral center, and therefore, exists as a pair of enantiomers, (R)- and (S)-Tolperisone. This document details the experimental protocols for the synthesis of the racemic mixture and the subsequent separation of the enantiomers, along with a thorough examination of their analytical and spectroscopic properties.

Synthesis of Racemic Tolperisone Hydrochloride

The most common and industrially scalable method for the synthesis of racemic this compound is the Mannich reaction.[1][2] This three-component condensation reaction involves an active hydrogen compound (p-methyl propiophenone), formaldehyde, and a secondary amine (piperidine).[3]

Experimental Protocol: Mannich Reaction

A widely used procedure for the synthesis of racemic this compound is as follows:[1][2]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, combine p-methyl propiophenone, piperidine (B6355638) hydrochloride, and paraformaldehyde in a solvent such as isopropanol.[1]

-

Reaction Conditions: Heat the mixture to an internal temperature of 90-100 °C and maintain the reaction for approximately 5 hours with continuous stirring.[1]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to 20-30 °C. The addition of a mixture of acetone (B3395972) and isopropyl ether will precipitate the crude this compound.[1] The crude product is then collected by filtration.[1]

-

Purification: The crude product is purified by recrystallization. A common solvent system for recrystallization is absolute ethanol.[1] The crude material is dissolved in hot ethanol, followed by hot filtration to remove any insoluble impurities. The filtrate is then cooled to 25-35 °C to induce crystallization. The purified crystals of this compound are then isolated by filtration and dried under vacuum.[1][4]

Diagram of the Synthesis Pathway of Racemic this compound

Caption: Mannich reaction for the synthesis of racemic this compound.

Enantiomeric Separation

The separation of the (R)- and (S)-enantiomers of Tolperisone is typically achieved by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases have proven to be effective for this separation.[5]

Experimental Protocol: Chiral HPLC Separation

A reported method for the successful enantiomeric separation of Tolperisone is as follows:[5]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel OZ-RH, which contains cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector.[5]

-

Mobile Phase: A mixture of 20 mM ammonium (B1175870) acetate (B1210297) in water (pH 8.0) and acetonitrile (B52724) in a 70:30 (v/v) ratio.[5]

-

Flow Rate: A typical flow rate for analytical separations is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 260 nm is suitable.

-

Elution Order: Under these conditions, the (R)-enantiomer has been observed to elute before the (S)-enantiomer.[5]

Workflow for Chiral Separation of Tolperisone Enantiomers

Caption: Workflow for the enantiomeric separation of Tolperisone by chiral HPLC.

Chemical Characterization of this compound Enantiomers

A comprehensive chemical characterization is essential to confirm the identity, purity, and stereochemistry of the separated enantiomers.

Physicochemical Properties

| Property | Racemic this compound | (R)-Tolperisone Hydrochloride | (S)-Tolperisone Hydrochloride |

| Melting Point (°C) | 167 - 174[6][7] | Data not available | Data not available |

| Specific Rotation ([α]D) | Optically inactive | Negative (-) | Positive (+) |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of the enantiomers are expected to be identical in an achiral solvent.

13C NMR Data for this compound: A 13C NMR spectrum for this compound has been reported, showing characteristic peaks for the aromatic and aliphatic carbons.[8]

IR spectroscopy can be used to identify the functional groups present in the Tolperisone molecule, such as the carbonyl group and the aromatic ring. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The IR spectra and mass spectra of the two enantiomers are expected to be identical.

Circular dichroism spectroscopy is a key technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectra of the (R)- and (S)-enantiomers of Tolperisone will be mirror images of each other. Based on CD spectroscopy and Snatzke's chirality rule for nonplanar benzoyl chromophores, the (-)-enantiomer of this compound has been predicted to have the (R) absolute configuration.[9]

Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography.[10] While the absolute configuration of (-)-Tolperisone hydrochloride has been predicted to be (R) based on spectroscopic methods, to date, no published study has confirmed this assignment through X-ray crystallographic analysis of the individual enantiomers.[9]

Logical Relationship for Absolute Configuration Determination

Caption: Methods for determining the absolute configuration of Tolperisone enantiomers.

Quantitative Analysis

Validated analytical methods are crucial for the quality control of this compound and its enantiomers.

HPLC Method for Purity Analysis

A reversed-phase HPLC method is commonly used to determine the purity of this compound and to quantify any process-related impurities.

| Parameter | Description |

| Column | C18 stationary phase |

| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate (B84403) or citrate) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at approximately 254 nm or 260 nm |

Enantioselective LC-MS/MS Method

For the determination of individual enantiomers in biological matrices, a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed.[11]

| Parameter | Description |

| Chiral Column | Cellulose Tris(4-chloro-3-methylphenylcarbamate) |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate |

| Detection | Mass spectrometric detection |

| Linearity | 0.2 to 20 ng/mL for each enantiomer in rat plasma[11] |

Conclusion

This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound enantiomers. The synthesis of the racemic mixture via the Mannich reaction is a well-established process. The separation of the enantiomers can be effectively achieved using chiral HPLC. While the absolute configuration of the (-)-enantiomer has been predicted to be (R) through chiroptical methods, a definitive confirmation by X-ray crystallography is yet to be reported. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals involved in the development and analysis of Tolperisone and its enantiomerically pure forms.

References

- 1. CN110845443A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 2. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]

- 5. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opastpublishers.com [opastpublishers.com]

- 7. 3644-61-9・this compound・205-10821・203-10822[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. This compound(3644-61-9) 13C NMR [m.chemicalbook.com]

- 9. Stereochemical study of tolperisone, a muscle relaxant agent, by circular dichroism and ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. purechemistry.org [purechemistry.org]

- 11. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Muscle Relaxant: The Initial Discovery and Development of Tolperisone

An In-depth Technical Guide on the Core Scientific Journey

Abstract

This technical guide delves into the initial discovery and early development of Tolperisone (B1682978), a centrally acting skeletal muscle relaxant. First synthesized in 1956 at the Gedeon Richter Pharmaceutical Works in Hungary, Tolperisone emerged from research aimed at identifying novel compounds with central nervous system activity. This document details the seminal preclinical and early clinical research that established its pharmacological profile, elucidated its initial proposed mechanism of action, and paved the way for its clinical use. We present a compilation of the available quantitative data from these foundational studies, detailed experimental protocols from key early investigations, and visualizations of the early conceptualization of its mechanism and development pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of muscle relaxant pharmacology.

Introduction: The Quest for a Novel Myorelaxant

In the mid-20th century, the therapeutic landscape for muscle hypertonia and spasticity was limited, with existing agents often accompanied by significant sedative side effects. This created a clinical need for a muscle relaxant with a more favorable safety profile. Researchers at Gedeon Richter in Hungary embarked on a program to synthesize and screen novel compounds for central nervous system effects, leading to the synthesis of 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, which would come to be known as Tolperisone, in 1956.[1]

The initial pharmacological screening of Tolperisone revealed a unique profile. The first pharmacological evaluation, reported in 1958 by Nádor and Pórszász, highlighted its central anti-nicotine action without parasympatholytic activity.[1] Subsequent detailed characterization by Pórszász and colleagues established its potent inhibitory effects on spinal reflexes, suggesting a central mechanism of action.[1] These early findings positioned Tolperisone as a promising new therapeutic agent for the management of pathological muscle tone.

Preclinical Pharmacology: Unraveling the Mechanism of Action

The foundational preclinical research on Tolperisone was conducted in various animal models to characterize its muscle relaxant properties and elucidate its mechanism of action.

Early In Vivo Studies

Initial in vivo experiments in mice, rats, and cats demonstrated Tolperisone's efficacy in models of muscle hypertonia and convulsions.

-

Inhibition of Spontaneous and Induced Motor Activity: In mice, Tolperisone was shown to inhibit spontaneous movement and methamphetamine-induced hyperactivity with an ED50 of approximately 50 mg/kg (s.c.).[2]

-

Anticonvulsant Activity: The compound exhibited protective effects against convulsions induced by pentylenetetrazol, nicotine, and maximum electric shock.[2] Notably, it did not prevent convulsions induced by strychnine (B123637), suggesting a mechanism of action distinct from glycine (B1666218) receptor antagonism.[2]

-

Inhibition of Spinal Reflexes: In spinal cats, intravenous administration of Tolperisone at doses of 2.5-10 mg/kg dose-dependently inhibited both monosynaptic and polysynaptic ventral root reflexes.[1][3] This was a key finding that pointed towards its primary action within the spinal cord.

-

Effect on Decerebrate Rigidity: Tolperisone was effective in reducing decerebrate rigidity in cats at intravenous doses of 5-10 mg/kg, a classic model for spasticity.[2]

Early Proposed Mechanism of Action

Based on the initial preclinical data, the early proposed mechanism of action for Tolperisone centered on its ability to depress spinal reflex activity. The leading hypotheses from this era were:

-

Membrane-Stabilizing Effect: The structural similarity of Tolperisone to the local anesthetic lidocaine (B1675312) led to the hypothesis of a shared membrane-stabilizing action. This was thought to reduce neuronal excitability in the spinal cord.

-

Inhibition of Reticular Formation: It was suggested that Tolperisone might act on the reticular formation in the brainstem, a key area for the control of muscle tone.

-

Blockade of Voltage-Gated Ion Channels: While the specific channels were not fully characterized at the time, the membrane-stabilizing effects implied an interaction with ion channels, which was later confirmed to be the blockade of voltage-gated sodium and calcium channels.

The early researchers concluded that Tolperisone's muscle relaxant effect was primarily due to its inhibitory action on polysynaptic and monosynaptic reflexes at the spinal level.

Quantitative Data from Early Preclinical Studies

The following tables summarize the available quantitative data from the initial preclinical evaluations of Tolperisone. It is important to note that accessing detailed quantitative data from publications of that era can be challenging.

| Parameter | Animal Model | Value | Reference |

| ED50 (Inhibition of Spontaneous Movement) | Mouse | ~50 mg/kg (s.c.) | [2] |

| Effective Dose (Inhibition of Ventral Root Reflexes) | Spinal Cat | 2.5-10 mg/kg (i.v.) | [1][3] |

| Effective Dose (Reduction of Decerebrate Rigidity) | Cat | 5-10 mg/kg (i.v.) | [2] |

Table 1: Early In Vivo Efficacy Data for Tolperisone.

Experimental Protocols of Key Early Investigations

Strychnine-Induced Hyperreflexia

-

Objective: To assess the ability of Tolperisone to counteract the effects of a glycine receptor antagonist.

-

Animal Model: Rats.

-

Methodology:

-

Animals were administered a sub-convulsive dose of strychnine (e.g., 20 µg/kg, i.v.) to induce a state of hyperreflexia.[1]

-

Tolperisone was then administered intravenously at various doses.

-

The degree of hyperreflexia was assessed by observing the response to tactile or auditory stimuli. The ability of Tolperisone to normalize the exaggerated reflexes was recorded.

-

Decerebrate Rigidity Model

-

Objective: To evaluate the effect of Tolperisone on a model of spasticity.

-

Animal Model: Cats.

-

Methodology:

-

Decerebration was performed by transecting the brainstem at the intercollicular level, leading to the development of extensor hypertonus in all four limbs.

-

The degree of rigidity was quantified by measuring the resistance of the limbs to passive flexion.

-

Tolperisone was administered intravenously (e.g., 5-10 mg/kg).[2]

-

Changes in muscle tone were measured at set intervals following drug administration.

-

Early Clinical Development

Following the promising preclinical results, Tolperisone was introduced into clinical practice in the 1960s for the treatment of pathologically increased muscle tone.[1]

Initial Clinical Trials

The first randomized, double-blind, placebo-controlled clinical trial was conducted by Pratzel and colleagues. This study demonstrated the efficacy and safety of Tolperisone (300 mg daily for 21 days) in patients with painful reflex muscle spasms.[1] The trial reported a significant improvement in the pressure pain threshold in the Tolperisone group compared to placebo.

Early Pharmacokinetic and Safety Profile in Humans

Early clinical experience and studies indicated that Tolperisone was well-tolerated, with a notable lack of the sedative effects commonly associated with other centrally acting muscle relaxants. Initial pharmacokinetic assessments revealed that Tolperisone is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour. It undergoes extensive metabolism, and the elimination half-life was determined to be approximately 1.5 to 2.5 hours.

Visualizations

Initial Proposed Mechanism of Action

Caption: Early conceptualization of Tolperisone's mechanism of action.

Experimental Workflow: Decerebrate Rigidity Model

Caption: Workflow for evaluating Tolperisone in the decerebrate cat model.

Tolperisone Development Milestones

Caption: Key milestones in the initial discovery and development of Tolperisone.

Conclusion

The initial discovery and development of Tolperisone represent a significant advancement in muscle relaxant therapy. From its synthesis in 1956, the early preclinical research rapidly established its profile as a centrally acting muscle relaxant with a primary site of action in the spinal cord. The foundational studies, though lacking the detailed quantitative reporting standards of modern pharmacology, provided compelling evidence of its efficacy in relevant animal models and hinted at a mechanism involving membrane stabilization and reflex inhibition. The early clinical introduction of Tolperisone in the 1960s was supported by a favorable side-effect profile, particularly the low incidence of sedation. This pioneering work laid the groundwork for decades of clinical use and further research that has continued to refine our understanding of this important therapeutic agent.

References

- 1. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Neuropharmacological studies on tolperisone hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tolperisone Hydrochloride: An In-depth Technical Guide on its Effects on Mono- and Polysynaptic Reflexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a well-established clinical profile for the treatment of neuromuscular spasticity and painful muscle spasms. Its efficacy is rooted in its distinct mechanism of action at the level of the spinal cord and brainstem, where it modulates the excitability of both mono- and polysynaptic reflex pathways. This technical guide provides a comprehensive analysis of the effects of tolperisone on these spinal reflexes, presenting key quantitative data from pivotal preclinical studies, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The primary mode of action of tolperisone involves the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits the release of excitatory neurotransmitters, thereby attenuating neuronal hyperexcitability without the sedative effects commonly associated with other centrally acting muscle relaxants.[1][2][3][4][5] This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Spinal reflexes are fundamental components of the motor system, and their hyperexcitability is a hallmark of conditions such as spasticity following stroke, spinal cord injury, and multiple sclerosis. Tolperisone hydrochloride has been demonstrated to effectively suppress this hyperexcitability.[3][6][7] This guide delves into the specific actions of tolperisone on both the simple, single-synapse monosynaptic reflex arc and the more complex, multi-neuronal polysynaptic reflex pathways.

Mechanism of Action

Tolperisone exerts its inhibitory effects on spinal reflexes primarily through a "membrane-stabilizing" action.[4] This is achieved by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels in a state- and frequency-dependent manner.[1][2][3][8] The key steps in its mechanism of action are:

-

Blockade of Voltage-Gated Sodium Channels: Tolperisone preferentially binds to the inactivated state of voltage-gated Na+ channels on the presynaptic terminals of primary afferent neurons and within the spinal cord.[1] This prolongs the refractory period of the neuron, reducing its ability to fire high-frequency action potentials.

-

Inhibition of Voltage-Gated Calcium Channels: The drug also blocks N- and P/Q-type voltage-gated Ca2+ channels at presynaptic terminals.[1] This action is crucial as it directly reduces the influx of calcium ions that is necessary to trigger the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.

-

Presynaptic Inhibition: By limiting neurotransmitter release from the primary afferent fibers, tolperisone effectively dampens the excitatory postsynaptic potentials (EPSPs) generated in the post-synaptic neurons (e.g., alpha motor neurons).[1] This presynaptic inhibition is a key factor in its ability to suppress both mono- and polysynaptic reflexes.

In Vivo Spinal Reflex Recording (Rat)

This protocol is based on studies examining the effects of systemically administered drugs on spinal reflexes in anesthetized animals.

1. Animal Preparation:

-

Species: Adult Sprague-Dawley rats.

-

Anesthesia: Anesthesia is induced and maintained throughout the experiment (e.g., with a combination of urethane (B1682113) and α-chloralose).

-

Surgical Preparation: A laminectomy is performed to expose the lumbar spinal cord. The animal is often decerebrated or spinalized to eliminate supraspinal influences.

2. Stimulation and Recording:

-

Nerve Stimulation: A peripheral nerve (e.g., the tibial nerve) is dissected and placed on stimulating electrodes.

-

Reflex Recording: The evoked reflex activity is recorded from a ventral root or directly from a muscle using electromyography (EMG).

-

Electrode Placement: Bipolar silver-wire electrodes are commonly used for both stimulation and recording.

3. Data Acquisition:

-

The recorded signals are amplified, filtered, and displayed on an oscilloscope.

-

The data is digitized and stored for later analysis.

4. Drug Administration:

-

This compound is administered intravenously (i.v.) at the desired dose.

-

The effects on the amplitude of the monosynaptic (H-reflex or MSR) and polysynaptic reflexes are recorded over time.

Conclusion

This compound is a potent inhibitor of both mono- and polysynaptic spinal reflexes. Its primary mechanism of action, the blockade of voltage-gated sodium and calcium channels, leads to a presynaptic reduction in excitatory neurotransmitter release. This targeted action within the spinal cord allows for the effective suppression of reflex hyperexcitability, providing a therapeutic benefit in conditions characterized by spasticity and muscle spasms, with a favorable side-effect profile that distinguishes it from other centrally acting muscle relaxants. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for further research and development in the field of neuromuscular pharmacology.

References

- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Intracellular Recording of Type-Identified Rat Spinal Motoneurons During Trans-Spinal Direct Current Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Investigation of Tolperisone's Membrane-Stabilizing Properties: A Technical Guide

Abstract: Tolperisone (B1682978) is a centrally acting muscle relaxant distinguished by a favorable safety profile, notably a low incidence of sedation.[1] Its therapeutic effects are primarily attributed to its significant membrane-stabilizing activity. This technical guide provides an in-depth overview of the in-vitro investigation of these properties, focusing on Tolperisone's molecular interactions with voltage-gated ion channels. We present a consolidation of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual diagrams of the core mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.

Molecular Mechanism of Membrane Stabilization

Tolperisone exerts its membrane-stabilizing effect by acting as a blocker of voltage-gated ion channels, a mechanism it shares with local anesthetics like lidocaine.[2][3] The primary molecular targets are voltage-gated sodium (Na+) channels and, to a lesser extent, voltage-gated calcium (Ca2+) channels.[3][4][5]

By physically obstructing these channels, Tolperisone inhibits the influx of sodium and calcium ions that is necessary for neuronal depolarization.[3] This action increases the threshold for firing an action potential, thereby reducing neuronal excitability and dampening the transmission of nerve impulses that lead to increased muscle tone and pain perception.[3] Studies on isolated nerve preparations have demonstrated that Tolperisone can reversibly depress voltage-dependent sodium currents, directly confirming its role as a membrane stabilizer.[2]

Caption: Tolperisone's core mechanism of blocking ion channels.

Quantitative Analysis of In-Vitro Effects

The membrane-stabilizing properties of Tolperisone have been quantified through various in-vitro assays, particularly by determining its inhibitory concentration (IC50) on specific ion channel isoforms and its effect on neurotransmitter release.

Table 1: Comparative Inhibition of Voltage-Gated Sodium Channel (Nav) Isoforms

A key study using the two-electrode voltage clamp technique on Xenopus laevis oocytes provided a direct comparison of the inhibitory potency of Tolperisone and Lidocaine across seven different Nav isoforms.[6]

| Nav Isoform | Tolperisone IC₅₀ (µM) | Lidocaine IC₅₀ (µM) |

| Nav1.2 | 118 ± 10 | 468 ± 30 |

| Nav1.3 | 148 ± 12 | 108 ± 10 |

| Nav1.4 | 142 ± 15 | 730 ± 50 |

| Nav1.5 | 320 ± 25 | 185 ± 15 |

| Nav1.6 | 45 ± 5 | 450 ± 40 |

| Nav1.7 | 105 ± 12 | 125 ± 10 |

| Nav1.8 | 135 ± 15 | 1150 ± 80 |

| (Data sourced from Hofer et al., 2006)[6][7] |

Table 2: Effects on Ion Permeability and Neurotransmitter Release

Further studies have quantified Tolperisone's effect on ion permeability in isolated neurons and its subsequent impact on synaptic function, such as the release of the excitatory neurotransmitter glutamate.

| Parameter | Preparation | Tolperisone Concentration | Result |

| Sodium Permeability | Single Ranvier nodes (Xenopus) | 100 µM | ~50% decrease[5] |

| Apparent Dissociation Constant (Na+) | Single Ranvier nodes (Xenopus) | N/A | 0.06 mmol/L[5] |

| Apparent Dissociation Constant (K+) | Single Ranvier nodes (Xenopus) | N/A | 0.32 mmol/L[5] |

| 4-AP-Induced Glutamate Release | Rat Brain Synaptosomes | 40 µM | Significant Inhibition[8] |

| 4-AP-Induced Glutamate Release | Rat Brain Synaptosomes | 100 µM | Concentration-dependent inhibition[8] |

| 4-AP-Induced Glutamate Release | Rat Brain Synaptosomes | 400 µM | Concentration-dependent inhibition[8] |

| High K+-Induced Glutamate Release | Rat Brain Synaptosomes | 400 µM | Significant Inhibition[8] |

| High K+-Induced Glutamate Release | Rat Brain Synaptosomes | 1000 µM | Significant Inhibition[8] |

Key Experimental Protocols

The following protocols describe standard in-vitro methods used to assess the membrane-stabilizing effects of Tolperisone.

Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis

This electrophysiological technique is the gold standard for studying the effects of a compound on specific ion channels expressed in a controlled system.[6]

-

Objective: To measure the inhibitory effect of Tolperisone on specific voltage-gated sodium channel isoforms.

-

Materials: Xenopus laevis oocytes, cRNA for the desired Nav isoform, collagenase solution, recording chamber, two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system, and perfusion system.

-

Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the specific Nav α-subunit to be studied.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for channel protein expression.

-

Recording: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane at a holding potential (e.g., -100 mV). Apply voltage steps to elicit sodium currents.

-

Drug Application: Perfuse the chamber with a control solution to establish a baseline current, followed by perfusion with solutions containing increasing concentrations of Tolperisone.

-

Data Analysis: Measure the peak sodium current at each concentration. Plot the percentage of inhibition against the drug concentration to calculate the IC₅₀ value.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 4. Tolperisone - Wikipedia [en.wikipedia.org]

- 5. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Cytochrome P450 2D6 in Tolperisone Hydrochloride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant widely used for the treatment of musculoskeletal and neurological disorders associated with muscle spasticity. Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is predominantly governed by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). This technical guide provides a comprehensive analysis of the critical role of CYP2D6 in the biotransformation of tolperisone. It synthesizes in vitro and in vivo data, details the significant pharmacokinetic variability introduced by CYP2D6 genetic polymorphisms, outlines relevant experimental protocols, and discusses the implications for drug development and personalized medicine.

Introduction

Tolperisone (2-methyl-1-(4-methylphenyl)-3-(1-piperidino)propan-1-one) is a muscle relaxant that alleviates increased muscle tone by blocking voltage-gated sodium and calcium channels, thereby stabilizing neuronal membranes and inhibiting spinal reflexes.[1][2] Unlike many other centrally acting muscle relaxants, it exhibits a favorable side-effect profile with minimal sedation. The disposition of tolperisone is characterized by extensive hepatic metabolism, with less than 0.1% of the dose excreted unchanged in the urine.[3] Understanding the enzymatic pathways responsible for this extensive metabolism is paramount for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions (DDIs), and explaining interindividual differences in patient response.

CYP2D6: The Primary Catalyst in Tolperisone Biotransformation

In vitro studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 enzymes have unequivocally identified CYP2D6 as the principal enzyme responsible for the metabolism of tolperisone.[4] While other isoforms such as CYP2C19, CYP2B6, and CYP1A2 show minor involvement, the primary metabolic pathway is mediated by CYP2D6.[4]

Metabolic Pathway

The main metabolic transformation of tolperisone is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone (M1).[3][4] This reaction is almost entirely dependent on CYP2D6 activity. Further metabolism involves carbonyl reduction of both the parent compound and its hydroxylated metabolite.[4]

Quantitative Analysis of Tolperisone Metabolism

The catalytic activity of CYP2D6 has a profound impact on the pharmacokinetic profile of tolperisone. This is evident from both in vitro inhibition studies and in vivo clinical trials investigating genetic polymorphisms.

In Vitro Enzyme Kinetics

While tolperisone is a confirmed substrate for CYP2D6, specific Michaelis-Menten constants (Km and Vmax) for its hydroxylation have not been reported in the reviewed scientific literature. However, its interaction with the CYP2D6 active site has been quantified through competitive inhibition studies. Tolperisone acts as a competitive inhibitor of the metabolism of other known CYP2D6 substrates.

| CYP2D6 Substrate | Metabolic Reaction | Enzyme Source | Ki (μM) |

| Dextromethorphan | O-demethylation | Recombinant CYP2D6 | 17[4] |

| Bufuralol | Hydroxylation | Recombinant CYP2D6 | 30[4] |

Table 1: In Vitro Inhibition Constants (Ki) for Tolperisone against CYP2D6 Substrates.

Impact of CYP2D6 Genetic Polymorphisms

The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal (extensive) metabolizers (NMs), and ultrarapid metabolizers (UMs). This genetic variability is the primary cause of the substantial interindividual differences observed in tolperisone exposure.[1][5]

Clinical studies have consistently demonstrated that individuals with reduced or absent CYP2D6 function (PMs and IMs) exhibit significantly higher plasma concentrations of tolperisone compared to normal metabolizers.

| CYP2D6 Genotype/Phenotype | N | Dose (mg) | Fold Increase in AUC vs. NM (1/1) | Fold Increase in Cmax vs. NM (1/1) | Reference |

| IM (1/4) | 9 | 150 | 2.1 | ~1.8 | [1] |

| IM (1/5) | 3 | 150 | 3.4 | ~3.8 | [1] |

| PM (4/4) | 1 | 150 | 8.5 | - | [1] |

| IM (wt/10) | - | 150 | 2.25 | - | [5] |

| PM (10/10) | - | 150 | 5.18 | - | [5] |

| PM (10/10) & CYP2C19 PM (non-smoker) | - | 150 | 25.9 (vs. NM-EM smoker) | - | [2] |

Table 2: Influence of CYP2D6 Phenotype on Tolperisone Pharmacokinetic Parameters (AUC: Area Under the Curve, Cmax: Maximum Concentration). Data represents the fold-increase relative to Normal Metabolizers (NM).

These data highlight the dramatic effect of CYP2D6 status on drug exposure, with poor metabolizers experiencing over five times the systemic exposure of normal metabolizers after a standard dose.[5] This variability can significantly impact both the efficacy and the risk of adverse events.

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and pathway identification of tolperisone.

Objective: To characterize the metabolism of tolperisone using a subcellular liver fraction.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Tolperisone Hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (or other organic solvent) for reaction termination

-

Internal Standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM on ice. Prepare working solutions of tolperisone, NADPH regenerating system, and buffer.

-

Pre-incubation: In a microcentrifuge tube, add phosphate buffer, the HLM suspension (e.g., to a final concentration of 0.5 mg/mL), and tolperisone (e.g., to a final concentration of 1-10 µM). Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 g) to pellet the microsomal protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the disappearance of the parent drug (tolperisone) and the appearance of metabolites (e.g., hydroxymethyl-tolperisone) using a validated LC-MS/MS method.

References

- 1. Influence of CYP2D6 and CYP2C19 genetic polymorphism on the pharmacokinetics of tolperisone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CYP2D6 and CYP2C19 genetic polymorphisms and cigarette smoking on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Nexus of Tolperisone and its Analogues: An In-Depth Guide to their Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978), a centrally acting muscle relaxant, has long been a cornerstone in the management of musculoskeletal disorders. Its favorable therapeutic profile, notably the low incidence of sedation, has spurred interest in the development of analogous compounds with potentially enhanced properties. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of tolperisone and its key analogues, including eperisone (B1215868), lanperisone (B1674479), inaperisone, and silperisone (B129589). By examining their effects on spinal reflexes and the underlying molecular targets—voltage-gated sodium (NaV) and calcium (CaV) channels—we delineate the chemical features crucial for their pharmacological activity. This document integrates quantitative data into comparative tables, details essential experimental protocols, and employs visualizations to elucidate the intricate signaling pathways and experimental workflows, offering a critical resource for the advancement of next-generation muscle relaxants.

Introduction

Tolperisone and its analogues are piperidine (B6355638) derivatives that exert their muscle relaxant effects primarily through actions on the central nervous system.[1] Unlike other centrally acting muscle relaxants that often cause significant sedation, the tolperisone class of compounds demonstrates a unique mechanism that uncouples muscle relaxation from sedative effects.[2] This is largely attributed to their specific interactions with voltage-gated ion channels in the spinal cord and brainstem, which modulate neuronal excitability and inhibit aberrant spinal reflexes.[3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide synthesizes the current knowledge on the SAR of tolperisone and its analogues, providing a foundational resource for researchers in neuromuscular pharmacology.

Quantitative Structural Activity Relationship (SAR) Data

The muscle relaxant activity of tolperisone and its analogues is intrinsically linked to their ability to inhibit spinal reflexes and block voltage-gated sodium and calcium channels. The following tables summarize the available quantitative data, providing a basis for a comparative analysis of their structure-activity relationships.

Table 1: Inhibition of Spinal Reflexes by Tolperisone and its Analogues

| Compound | Chemical Structure | Inhibition of Monosynaptic Reflex (IC50, µM) | Inhibition of Polysynaptic Reflex (IC50, µM) |

| Tolperisone | 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one | 138[3][4] | 138[3][4] |

| Eperisone | 1-(4-ethylphenyl)-2-methyl-3-(1-piperidyl)propan-1-one | 110[3][4] | 110[3][4] |

| Lanperisone | 1-phenyl-2-methyl-3-(1-piperidyl)propan-1-one | 83[3][4] | 83[3][4] |

| Inaperisone | 1-(4-methoxyphenyl)-2-methyl-3-(1-piperidyl)propan-1-one | 100[3][4] | 100[3][4] |

| Silperisone | 1-(4-methylphenyl)-2-methyl-3-(1-piperidyl)-1-silapropan-1-one | 53[3][4] | 53[3][4] |

Table 2: Inhibition of Voltage-Gated Sodium (NaV) Channels by Tolperisone and its Analogues

| Compound | NaV1.2 (IC50, µM) | NaV1.3 (IC50, µM) | NaV1.4 (IC50, µM) | NaV1.5 (IC50, µM) | NaV1.6 (IC50, µM) | NaV1.7 (IC50, µM) | NaV1.8 (IC50, µM) |

| Tolperisone | 130 | 120 | 250 | 230 | 110 | 110 | 90 |

Table 3: Inhibition of Voltage-Gated Calcium (CaV) Channels by Tolperisone and its Analogues

| Compound | CaV Inhibition (IC50, µM) | Channel Subtype |

| Tolperisone | 1089 | General |

| Eperisone | 348 | General |

| Isoperisone | 226 | General |

| Silperisone | 218[4] | Voltage-sensitive |

Core Structural Features and Activity Trends

The core structure of tolperisone consists of a substituted propiophenone (B1677668) connected to a piperidine ring. Modifications to this scaffold significantly influence the pharmacological activity.

-

Aromatic Ring Substitution: The nature and position of the substituent on the aromatic ring impact potency. For instance, the 4-ethyl group in eperisone and the lack of substitution in lanperisone result in slightly higher potency for inhibiting spinal reflexes compared to the 4-methyl group of tolperisone.

-

Carbonyl Group Modification: The replacement of the carbonyl carbon with a silicon atom in silperisone leads to a notable increase in potency in inhibiting spinal reflexes, suggesting that this modification enhances the interaction with the biological target.

-

Piperidine Ring: The piperidine moiety is crucial for the activity of these compounds. Its basic nitrogen is likely involved in key interactions with the ion channel targets.

Mechanism of Action: A Dual Blockade

The primary mechanism of action for tolperisone and its analogues is the blockade of voltage-gated sodium and calcium channels.[1] This dual action contributes to their muscle relaxant effects by:

-

Inhibition of Neuronal Excitability: By blocking NaV channels, these compounds reduce the influx of sodium ions into neurons, thereby dampening the generation and propagation of action potentials.[5]

-

Reduction of Neurotransmitter Release: The blockade of CaV channels, particularly at presynaptic terminals, inhibits the influx of calcium that is essential for the release of excitatory neurotransmitters like glutamate.[3]

This combined effect leads to a depression of both monosynaptic and polysynaptic reflexes in the spinal cord, resulting in muscle relaxation.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolperisone Hydrochloride's Effect on N-type Calcium Channels in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) is a centrally acting muscle relaxant prescribed for the treatment of muscle spasticity and spasms.[1] Its mechanism of action, while multifaceted, involves a significant interaction with voltage-gated ion channels.[1][2] This technical guide provides an in-depth analysis of the effects of tolperisone hydrochloride on voltage-gated calcium channels, with a particular focus on N-type (Cav2.2) channels in neurons. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The evidence indicates that tolperisone inhibits N-type calcium channels, contributing to a presynaptic reduction in neurotransmitter release, which is a key component of its therapeutic effect.[3][4]

Quantitative Analysis of Tolperisone's Effect on Calcium Channels

Tolperisone's inhibitory action on voltage-gated calcium channels has been quantified in electrophysiological studies. While specific data on human N-type channels is limited in the provided literature, studies on model organisms provide valuable insights into its blocking potency. The following table summarizes key quantitative metrics from a study on snail neurons, which demonstrates a dose-dependent inhibition of calcium currents.[5]

| Parameter | Value | Neuronal Source | Experimental Condition | Reference |

| IC50 | 1.089 mM | Identified neuron of Achatina fulica (snail) | Inhibition of total calcium current (ICa) at a holding voltage of -50 mV. | [5] |

| Mean Dissociation Constant (Kd) for Inactivated Channels | 0.162 mM | Identified neuron of Achatina fulica (snail) | Calculated from the shift in steady-state inactivation curves. | [5] |

Note: The study suggests that tolperisone binds preferentially to inactivated and resting Ca2+ channels over open (activated) channels.[5] The inhibitory effects on calcium channels are generally observed at higher concentrations compared to its action on sodium channels.[6][7]

Mechanism of Action: Presynaptic Inhibition via N-Type Channel Blockade

Tolperisone exerts its spinal reflex inhibitory effects predominantly through a presynaptic mechanism.[3][8] This action involves the combined blockade of voltage-gated sodium and N-type calcium channels located on the presynaptic terminals of primary afferent neurons.[3][4]

The sequence of events is as follows:

-

An action potential arrives at the presynaptic terminal, causing membrane depolarization.

-

This depolarization normally activates voltage-gated N-type calcium channels.[9]

-

The opening of N-type channels allows an influx of Ca2+ into the presynaptic terminal.[9]

-

The rise in intracellular Ca2+ triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of excitatory neurotransmitters (e.g., glutamate) into the synaptic cleft.

-

Tolperisone, by blocking these N-type calcium channels, reduces the influx of Ca2+ in response to the action potential.[10]

-

This diminished calcium signal leads to a decrease in neurotransmitter release, thereby dampening the transmission of nociceptive signals and inhibiting spinal reflexes.[3][4]

Caption: Tolperisone's inhibitory pathway at the presynaptic terminal.

Experimental Protocols

The investigation of tolperisone's effects on N-type calcium channels relies on established neurophysiological and neurochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the flow of ions (current) through calcium channels in the membrane of a single neuron.[8]

Objective: To quantify the inhibitory effect of tolperisone on voltage-gated calcium currents in dorsal root ganglion (DRG) neurons.

Methodology:

-

Cell Preparation: DRG neurons are isolated from rodents and maintained in a culture medium. For recording, cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.[11]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. To isolate Ca2+ currents, Na+ channel blockers (e.g., Tetrodotoxin) and K+ channel blockers (e.g., CsCl, TEA) are often added. pH is adjusted to 7.4.[11]

-

Internal (Pipette) Solution (in mM): 115 KMeSO3 (or Cs-based salt to block K+ currents), 10 HEPES, 0.1 CaCl2, 1 MgCl2, 2 Mg-ATP, 0.25 Na-GTP. A calcium chelator like BAPTA or EGTA is included to control intracellular calcium levels. pH is adjusted to 7.2.[11]

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm and filled with the internal solution is pressed against the cell membrane.[12]

-

Gentle suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration that allows electrical access to the entire neuron.[12]

-

The neuron is held at a negative potential (e.g., -70 mV) using a patch-clamp amplifier.[11]

-

Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward Ca2+ current is recorded.

-

-

Drug Application: The baseline calcium current is recorded first. Then, the external solution containing a known concentration of this compound is perfused over the cell, and the current is recorded again to measure the degree of inhibition.

Caption: Workflow for a whole-cell patch-clamp experiment.

Synaptosome Glutamate Release Assay

This neurochemical assay measures the effect of tolperisone on neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine if tolperisone inhibits depolarization-evoked glutamate release from rat brain synaptosomes.[7]

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., cortex or spinal cord) by homogenization and differential centrifugation.

-

Glutamate Release Measurement:

-

Synaptosomes are incubated in a physiological buffer.

-

They are pre-treated with either vehicle or varying concentrations of this compound.

-

Neurotransmitter release is stimulated by adding a depolarizing agent. A common agent is 4-aminopyridine (B3432731) (4-AP), a K+ channel blocker that evokes action potentials and subsequent neurotransmitter release dependent on both Na+ and Ca2+ channel activation.[7]

-

Samples of the buffer are collected at specific time points.

-

The concentration of glutamate in the samples is measured, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

-

Data Analysis: The amount of glutamate released in the presence of tolperisone is compared to the amount released in the control (vehicle) condition to determine the inhibitory effect.[7]

Conclusion

The available evidence strongly supports the role of N-type calcium channel inhibition in the mechanism of action of this compound. By blocking these channels at presynaptic terminals, tolperisone effectively reduces the release of excitatory neurotransmitters, leading to the suppression of spinal reflexes and a decrease in muscle hypertonia.[3][4] This action, in concert with its well-documented effects on voltage-gated sodium channels, solidifies its pharmacological profile as a membrane-stabilizing agent.[6][13] Further research focusing on specific human N-type channel isoforms could provide a more refined understanding and potentially guide the development of next-generation muscle relaxants with improved specificity and side-effect profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Tolperisone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 10. mims.com [mims.com]

- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 12. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Neuroprotective Potential of Tolperisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone, a centrally acting muscle relaxant, has long been utilized for its efficacy in treating spasticity and muscle spasms.[1][2] Emerging evidence now points towards a potential neuroprotective role for this compound, extending its therapeutic horizon to neurodegenerative conditions. This technical guide provides an in-depth exploration of the mechanisms underlying Tolperisone's neuroprotective effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which modulates neuronal excitability.[1][3][4][5] Furthermore, recent research has illuminated its ability to interfere with intracellular signaling cascades, such as the MAPK/ERK pathway, and inhibit matrix metalloproteinase-9 (MMP-9), suggesting a multifaceted neuroprotective profile.[6] This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Tolperisone in neurological disorders.

Core Mechanism of Action: Ion Channel Modulation

Tolperisone exerts its primary effects through the modulation of voltage-gated ion channels, a key mechanism in regulating neuronal activity and mitigating excitotoxicity, a common pathway in neurodegeneration.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Tolperisone demonstrates a state-dependent blockade of VGSCs, with a higher affinity for the open and inactivated states of the channel. This preferential binding to channels of over-activated neurons contributes to its neuroprotective effects without causing significant sedation. The inhibitory concentration (IC50) of Tolperisone varies across different VGSC isoforms, indicating a degree of selectivity.

Table 1: Tolperisone IC50 Values for Voltage-Gated Sodium Channel Isoforms

| Isoform | IC50 (µM) |

| Nav1.2 | Not specified |

| Nav1.3 | 802 |

| Nav1.4 | Not specified |

| Nav1.5 | Not specified |

| Nav1.6 | Not specified |

| Nav1.7 | Not specified |

| Nav1.8 | 49 |

Data sourced from a study expressing VGSC isoforms in Xenopus laevis oocytes.[7]

Blockade of Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on VGSCs, Tolperisone also inhibits voltage-gated calcium channels, particularly N-type and L-type channels.[6][7][8] This action further contributes to the reduction of neuronal hyperexcitability and neurotransmitter release, key events in excitotoxic neuronal damage.[8] The combined blockade of both sodium and calcium channels is thought to be a major contributor to its therapeutic effects.[8]

Neuroprotection in a Preclinical Model of Parkinson's Disease